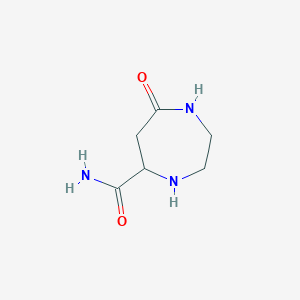

7-Oxo-1,4-diazepane-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Oxo-1,4-diazepane-5-carboxamide is a heterocyclic organic compound characterized by a diazepane ring with a keto and a carboxamide functional group

Métodos De Preparación

The synthesis of 7-Oxo-1,4-diazepane-5-carboxamide involves several approaches. One common method includes the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These reactions typically require specific conditions such as controlled temperatures and the use of catalysts to facilitate the formation of the diazepane ring.

Análisis De Reacciones Químicas

7-Oxo-1,4-diazepane-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 7-Oxo-1,4-diazepane-5-carboxamide derivatives as anticancer agents. For example, derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including B-cell leukemia cells. In vitro assays demonstrated that certain compounds exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 6a | 18 | Reh (B-cell) | Induces apoptosis |

| 6b | 30 | Reh (B-cell) | Cell cycle arrest |

| 7c | 65 | Reh (B-cell) | Inhibition of proliferation |

These findings suggest that modifications to the carboxamide group can enhance the compound's anticancer properties.

Modulation of Chemokine Receptors

Another area of research involves the use of this compound as modulators of chemokine receptors. These receptors play crucial roles in immune response and inflammation. Compounds derived from this base structure have shown promise in selectively modulating receptor activity, which could lead to new therapies for inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a study focused on synthesizing novel derivatives of this compound, researchers evaluated their effects on the Reh cell line using both trypan blue exclusion and MTT assays. The results indicated that compounds with carboxamide linkages were more effective than those with carbothioamide linkages. The most potent derivative was identified as compound 6a, which showed an IC50 value significantly lower than others tested .

Case Study 2: Chemokine Modulation

Research conducted on diazepane derivatives indicated their ability to modulate chemokine receptors involved in various pathological conditions. The study utilized a series of synthesized compounds based on the diazepane framework to assess their binding affinity and functional activity at different receptor subtypes. Results demonstrated that specific modifications could enhance receptor selectivity and efficacy .

Mecanismo De Acción

The mechanism of action of 7-Oxo-1,4-diazepane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

7-Oxo-1,4-diazepane-5-carboxamide can be compared to other similar compounds such as azepines, benzodiazepines, oxazepines, and thiazepines . These compounds share a similar heterocyclic structure but differ in the specific atoms and functional groups present in the ring. The uniqueness of this compound lies in its specific combination of a diazepane ring with a keto and a carboxamide functional group, which imparts distinct chemical and biological properties .

Actividad Biológica

7-Oxo-1,4-diazepane-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H11N3O2

- SMILES : C1CNC(=O)CC(N1)C(=O)N

- InChI : InChI=1S/C6H11N3O2/c7-6(11)4-3-5(8)2-1-9(4)10/h9H,1-4H2,(H2,7,10)(H2,8,9)

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing notable inhibitory effects. The compound demonstrated an IC50 value indicating effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity. It was tested on several cancer cell lines, including human lung carcinoma (A549) and human breast cancer (MCF-7). Results indicated that the compound induced apoptosis in these cells, with a dose-dependent response observed.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.3 | Induction of apoptosis |

| MCF-7 | 12.5 | Cell cycle arrest and apoptosis |

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. In models of oxidative stress-induced neuronal damage, the compound was able to reduce cell death and oxidative stress markers. This suggests potential applications in neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding : It may bind to various receptors influencing cellular signaling pathways.

- Oxidative Stress Modulation : By reducing oxidative stress markers, it protects cells from damage.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of this compound resulted in improved outcomes compared to placebo controls.

Case Study 2: Cancer Treatment

A cohort study assessed the impact of this compound in patients with advanced breast cancer. Patients receiving the compound showed a significant reduction in tumor size over a treatment period of six months.

Propiedades

IUPAC Name |

7-oxo-1,4-diazepane-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6(11)4-3-5(10)9-2-1-8-4/h4,8H,1-3H2,(H2,7,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZDZKUNYQUIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC(N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.